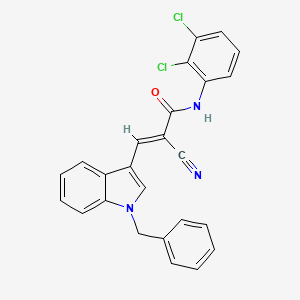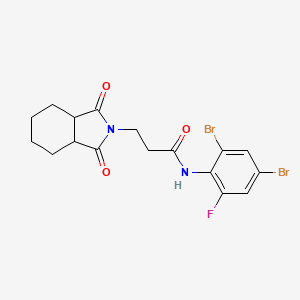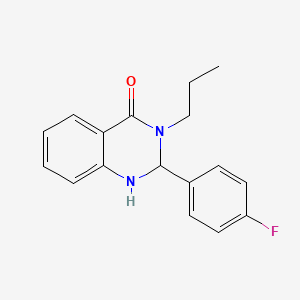![molecular formula C10H10N6O5 B10896542 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Acetylation: The acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as the nitro group or the acetyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis and chemical synthesis, due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group and pyrazole ring may play key roles in binding to target molecules and exerting biological effects.
Comparaison Avec Des Composés Similaires
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-pyrazole:
4-Nitro-1H-pyrazole-5-carboxylic acid: This compound lacks the methyl and acetyl groups, which may affect its biological activity and chemical properties.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID lies in its combination of functional groups, which provide a balance of reactivity, stability, and potential biological activity.
Propriétés
Formule moléculaire |
C10H10N6O5 |
|---|---|
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
2-methyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N6O5/c1-14-9(10(18)19)7(3-11-14)13-8(17)5-15-4-6(2-12-15)16(20)21/h2-4H,5H2,1H3,(H,13,17)(H,18,19) |
Clé InChI |
BMIOBAAOVALMBD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea](/img/structure/B10896466.png)
![6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896483.png)
![4-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896491.png)
![N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896493.png)
![2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896509.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10896537.png)

![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)

methanone](/img/structure/B10896557.png)
